Chroman-5-amine
Overview
Description
Chroman-5-amine, also known as 3,4-dihydro-2H-chromen-5-amine, is a heterocyclic compound with the molecular formula C9H11NO . It is composed of a chromene ring and a hexahydroazepine ring linked by a nitrogen atom.
Synthesis Analysis
The synthesis of chromane derivatives, which are structurally similar to Chroman-5-amine, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method is highly enantio- and diastereoselective .Molecular Structure Analysis
Chroman-5-amine contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Chroman-5-amine, as part of the chromane derivatives, can undergo a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation . This reaction is catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids .Physical And Chemical Properties Analysis
Chroman-5-amine has a molecular weight of 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is solid or liquid at normal temperatures .Scientific Research Applications
1. Synthesis and Pharmacological Characterization
Chroman-5-amine derivatives, such as novel 6-fluorochroman derivatives, have been synthesized and evaluated as potential 5-HT1A receptor antagonists. These compounds, through structural modifications, have demonstrated significant antagonist activity, suggesting their potential in pharmacological applications (Yasunaga et al., 1998).
2. Chemical Reactions and Syntheses
3-(Polyhaloacyl)chromones and their hetero analogues have been synthesized through reactions with amines, leading to the formation of various chroman-4-one derivatives. This research highlights the versatility of chroman-5-amine in chemical synthesis (Sosnovskikh et al., 2006).
3. Building Blocks for Pharmaceutical Agents
Optically active 6-substituted 2-(aminomethyl)chromans have been developed from chroman 2-carboxylic acid precursors. These primary amines serve as important building blocks for creating chroman-derived pharmaceutical agents (Zhang et al., 2004).
4. Use in Biobased Polymers
Research on biobased amines, including chroman-5-amine, has shown their potential as key monomers in the synthesis of various biobased polymers. These polymers are increasingly relevant in sectors such as automotive, aerospace, and health (Froidevaux et al., 2016).
5. Antioxidant Properties
Chroman/catechol hybrids have been synthesized and evaluated for their activity against oxidative stress-induced cellular damage. These compounds have shown strong neuroprotective activity, indicating their potential in medicinal chemistry (Koufaki et al., 2006).
6. Organocatalytic Asymmetric Tandem Michael Addition
Chroman-5-amine derivatives have been used in asymmetric tandem Michael addition-hemiacetalization reactions, constructing benzopyran backbones with high enantioselectivity. This demonstrates the utility of chroman-5-amine in complex organic syntheses (Lu et al., 2010).
7. Efficient and General Asymmetric Syntheses
Research on the asymmetric syntheses of (R)-chroman-4-amine salts from substituted chroman-4-ones has been conducted, yielding products with high enantioselectivity. This opens avenues for the synthesis of chiral amines in pharmaceutical applications (Voight et al., 2010).
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-chromen-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBMBKESIBFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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